Cy5-Huwentoxin-IV
Description
Overview of Huwentoxin-IV as a Neurotoxin and Molecular Scaffold
Huwentoxin-IV (HWTX-IV) is a potent neurotoxin originally isolated from the venom of the Chinese bird spider, Haplopelma schmidti (formerly known as Selenocosmia huwena or Ornithoctonus huwena). smartox-biotech.comsmartox-biotech.comwikipedia.org This 35-amino acid peptide belongs to the inhibitor cystine knot (ICK) structural family, characterized by a highly stable and compact structure maintained by three disulfide bridges. wikipedia.orgnih.gov This rigid framework makes it resistant to proteases, contributing to its stability in biological systems. frontiersin.org
Functionally, Huwentoxin-IV is a selective blocker of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). smartox-biotech.comsmartox-biotech.com It exhibits a particular affinity for neuronal subtypes, including hNav1.7, rNav1.2, and rNav1.3, while showing significantly less activity on muscle subtypes like rNav1.4 and hNav1.5. smartox-biotech.comsmartox-biotech.com The toxin acts by binding to receptor site 4 on the channel, specifically trapping the voltage sensor of domain II in its closed configuration. smartox-biotech.comwikipedia.orgnih.gov This mechanism effectively inhibits the influx of sodium ions that is crucial for the generation and propagation of action potentials in neurons. The high affinity and selectivity of Huwentoxin-IV for specific sodium channel subtypes have made it a valuable molecular scaffold for the development of novel therapeutics and research probes. researchgate.netnih.gov
Rationale for Cy5 Conjugation in Advanced Biological Investigations
The conjugation of Huwentoxin-IV with the cyanine (B1664457) dye Cy5 creates a powerful fluorescent probe for studying ion channels. smartox-biotech.com Cy5 is a synthetic fluorescent dye that emits light in the far-red region of the spectrum, with an excitation peak around 651 nm and an emission peak at approximately 670 nm. aatbio.com This property is highly advantageous for biological imaging for several key reasons:
Reduced Autofluorescence: Biological tissues and cells naturally exhibit some fluorescence, known as autofluorescence, which is more pronounced in the shorter wavelength regions of the visible spectrum. By operating in the far-red spectrum, Cy5 minimizes this background noise, leading to a higher signal-to-noise ratio and clearer images. biochempeg.com
Deep Tissue Penetration: Light at longer wavelengths can penetrate deeper into biological tissues compared to shorter wavelength light. lifetein.com This makes Cy5-labeled probes particularly useful for in vivo imaging studies, allowing researchers to visualize molecular processes in living organisms. lifetein.comnih.gov
High Sensitivity and Photostability: Cy5 is a bright and relatively photostable fluorophore, meaning it can emit a strong signal for a longer duration before being irreversibly bleached by the excitation light. nih.gov This allows for more extended imaging experiments.
The process of attaching Cy5 to a molecule like Huwentoxin-IV typically involves using a reactive form of the dye, such as a Cy5 NHS ester, which readily forms a stable covalent bond with primary amines on the peptide, such as the ε-amino group of lysine (B10760008) residues. aatbio.com By tagging Huwentoxin-IV with Cy5, researchers can directly visualize the binding of the toxin to its target sodium channels on the surface of cells. This enables a wide range of applications, including mapping the distribution of specific ion channel subtypes, studying the dynamics of toxin-channel interactions in real-time, and quantifying channel expression levels. nih.govfrontiersin.org
Historical Development of Huwentoxin-IV Research and the Advent of Fluorescent Probes
Research into the venom of the Haplopelma schmidti spider led to the isolation and characterization of a variety of neurotoxic peptides, including Huwentoxin-IV. wikipedia.org Initial studies focused on elucidating its primary sequence, three-dimensional structure, and its potent inhibitory effect on TTX-sensitive sodium channels in dorsal root ganglion neurons. nih.gov These early investigations established Huwentoxin-IV as a valuable tool for dissecting the pharmacology of sodium channels. smartox-biotech.com
The broader field of neurotoxin research has a history of utilizing fluorescent labels to track the interactions of these potent molecules with their targets. frontiersin.org The development of fluorescent proteins and synthetic fluorophores revolutionized biological imaging, allowing for the direct visualization of molecular and cellular processes. nih.govgre.ac.uk As the understanding of Huwentoxin-IV's mechanism of action grew, so did the interest in using it as a targeted delivery vehicle for various payloads, including fluorescent markers. nih.govgre.ac.uknih.gov
The creation of fluorescently tagged versions of toxins like ProTx-II, another spider venom peptide that targets Nav1.7, demonstrated the utility of such probes for applications like flow cytometry and cellular imaging. smartox-biotech.com Following this trend, the conjugation of Cy5 to Huwentoxin-IV provided a specific and high-affinity fluorescent ligand for TTX-S sodium channels. smartox-biotech.combioleaf.com This development allows researchers to leverage the inherent specificity of the neurotoxin to "paint" and observe the behavior of these crucial ion channels in living systems, furthering our understanding of their role in health and disease. researchgate.net
Properties
Appearance |
dark lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35 |
|---|---|
Origin of Product |
United States |
Structural Characterization and Biophysical Investigations of Huwentoxin Iv Relevant to Its Functionality
Solution Structure Determination of Huwentoxin-IV by Nuclear Magnetic Resonance Spectroscopy
The three-dimensional structure of Huwentoxin-IV in solution was primarily determined using two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy. smartox-biotech.comnih.gov This powerful technique allows for the precise measurement of interactions between atoms within the peptide. The structure determination process involved the use of 527 nuclear Overhauser effect (NOE) constraints and 14 dihedral angle constraints, which were then used in distance geometry and simulated annealing calculations to generate a detailed 3D model. nih.govproteopedia.org The resulting structure is cataloged in the Protein Data Bank under the accession code 1MB6. google.comebi.ac.uk
Table 1: NMR Structural Statistics for Huwentoxin-IV (PDB: 1MB6)
| Parameter | Value |
|---|---|
| Constraints Used | |
| Nuclear Overhauser Effect (NOE) Constraints | 527 |
| Dihedral Angle Constraints | 14 |
| PDB ID | 1MB6 |
Analysis of Disulfide Bridge Topology and Peptide Fold
Huwentoxin-IV is a 35-residue peptide characterized by a highly stable and compact structure maintained by three intramolecular disulfide bonds. nih.govplos.org Chemical analysis and NMR data have definitively assigned the disulfide bridge connectivity as Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31. smartox-biotech.comnih.govfrontiersin.org This specific arrangement forms a classic Inhibitor Cystine Knot (ICK) motif. plos.orgfrontiersin.org
Table 2: Secondary Structure of Huwentoxin-IV
| Structural Element | Residue Range |
|---|---|
| β-Sheet | Leu22-Ser25 |
| Trp30-Tyr33 | |
| Turns | Glu4-Lys7 |
| Pro11-Asp14 | |
| Lys18-Lys21 | |
| Arg26-Arg29 | |
| Disulfide Bridges | Cys2-Cys17 |
| Cys9-Cys24 |
Conformational Dynamics and Stability Research
The ICK fold imparts significant conformational stability to Huwentoxin-IV, resulting in a compact and rigid scaffold. frontiersin.org This high stability is a hallmark of many spider venom peptides and contributes to their resistance to proteases. frontiersin.org Molecular dynamics (MD) simulations have been employed to probe the peptide's flexibility and the contribution of its disulfide bonds to its structural integrity. google.comnih.gov These simulations, often run for 50 nanoseconds, revealed that while the core structure exhibits little flexibility, the loop regions show greater variation as measured by α-carbon root-mean-square deviations (RMSDs). nih.gov
Spectroscopic and Conformational Analysis of Cy5-Huwentoxin-IV Conjugation
The conjugation of fluorescent dyes such as Cyanine-5 (Cy5) to peptides like Huwentoxin-IV is a common strategy for creating probes for biological imaging and assays. Cy5 is a popular choice due to its high extinction coefficient and fluorescence emission in the far-red spectrum, which minimizes background fluorescence from biological samples. sb-peptide.com
While specific studies detailing the full spectroscopic and conformational analysis of a this compound conjugate are not widely published, the process follows established bioconjugation principles. The Cy5 dye is typically attached to a reactive functional group on the peptide, most commonly the primary amine of a lysine (B10760008) residue. sb-peptide.comscielo.br Huwentoxin-IV contains five lysine residues, providing multiple potential sites for labeling. scielo.br
Characterization of the conjugate would involve techniques such as mass spectrometry to confirm the successful attachment of the dye and to determine the number of dye molecules per peptide. scielo.br For instance, in a study involving the biotinylation of Huwentoxin-IV, MALDI-TOF mass spectrometry was used to distinguish between unlabeled peptides and those labeled with one, two, or three biotin (B1667282) groups. scielo.br
A crucial aspect of the analysis is to determine if the conjugation affects the peptide's conformation and, consequently, its function. Spectroscopic techniques like circular dichroism (CD) could be used to assess changes in the secondary structure of Huwentoxin-IV upon Cy5 attachment. bbk.ac.uk Given that a bulky fluorophore could potentially interfere with the peptide's interaction with its target ion channel, it is vital to ensure that the labeling does not significantly alter the native fold. The primary purpose of creating a this compound conjugate is likely for use in fluorescence-based applications, such as visualizing the peptide's binding to sodium channels on cell surfaces. researchgate.net
Table 3: Spectroscopic Properties of Cy5 Dye
| Property | Wavelength (nm) |
|---|---|
| Excitation Maximum | ~650 nm |
| Emission Maximum | ~670 nm |
Source: sb-peptide.com
Computational Approaches to Huwentoxin-IV Structural Modeling
Computational modeling has been instrumental in elucidating the structural basis for Huwentoxin-IV's interaction with voltage-gated sodium channels, particularly the hNaV1.7 subtype. nih.gov These studies typically use the NMR solution structure (PDB: 1MB6) as a starting point for molecular dynamics (MD) simulations and docking studies. frontiersin.orgnih.gov
Homology models of the NaV1.7 channel's domain II voltage-sensing domain (VSD) have been generated to simulate the toxin-channel complex. nih.govnih.gov Docking programs like ZDOCK and manual docking refined by MD simulations have been used to predict the binding pose of Huwentoxin-IV. frontiersin.orgnih.gov These models consistently show the toxin docking into a groove formed by the S1-S2 and S3-S4 linkers of the channel's domain II. smartox-biotech.comnih.gov
The models predict key interactions that are critical for binding. A hydrophobic patch on the toxin, notably involving residues Trp30 and Phe6, is predicted to insert into a hydrophobic pocket on the channel. smartox-biotech.comnih.gov Additionally, basic residues on the toxin, such as Lys27 and Lys32, are predicted to form salt bridges with acidic residues on the NaV1.7 channel, including Glu811 and Glu818. nih.govresearchgate.net These computational insights are invaluable for the rational design of new toxin-based peptides with improved potency and selectivity. nih.gov
Table 4: Predicted Key Interacting Residues from Computational Models
| Huwentoxin-IV Residue | NaV1.7 Residue(s) | Interaction Type |
|---|---|---|
| Phe6 | Hydrophobic Pocket | Hydrophobic Interaction |
| Arg26 | Glu760 | Salt Bridge |
| Lys27 | Glu818, Asp816 | Salt Bridge |
| Arg29 | Asn763 | Hydrogen Bond |
| Trp30 | Ala766, Ile767, Leu770, Leu812 | Hydrophobic Interaction, H-Bond |
| Lys32 | Glu811 | Salt Bridge |
Source: nih.govnih.govresearchgate.net
Molecular Target Identification and Ligand Receptor Interaction Dynamics
Voltage-Gated Sodium Channel (VGSC) Isoform Selectivity Profiling of Huwentoxin-IV
Huwentoxin-IV exhibits a distinct selectivity profile, preferentially targeting tetrodotoxin-sensitive (TTX-S) VGSCs. smartox-biotech.comnih.govnih.gov This selectivity is a key characteristic that dictates its physiological effects and therapeutic potential.
HwTx-IV demonstrates a marked preference for neuronal VGSC subtypes over those found in muscle tissue. smartox-biotech.comnih.gov Specifically, it potently inhibits the human NaV1.7 channel with an IC₅₀ value of approximately 26 nM. smartox-biotech.comnih.gov It also shows inhibitory activity against rat NaV1.2 (IC₅₀ of 150 nM) and rat NaV1.3 (IC₅₀ of 338 nM). smartox-biotech.comrndsystems.com In stark contrast, its effect on the muscle subtypes, rat NaV1.4 and human NaV1.5, is significantly weaker, with IC₅₀ values greater than 10 µM. smartox-biotech.comlatoxan.comrndsystems.com This differential binding underscores the toxin's higher affinity for neuronal channels. The order of sensitivity to HwTx-IV inhibition among the tested isoforms is NaV1.7 > NaV1.2 > NaV1.3 ≫ NaV1.4 ≥ NaV1.5. nih.gov
| VGSC Subtype | Species | IC₅₀ |
|---|---|---|
| hNaV1.7 | Human | ~26 nM |
| rNaV1.2 | Rat | 150 nM |
| rNaV1.3 | Rat | 338 nM |
| rNaV1.4 | Rat | >10 µM |
| hNaV1.5 | Human | >10 µM |
While initially characterized for its effects on other subtypes, the interaction of HwTx-IV with the NaV1.6 channel has become a focus of research due to its implications for neuromuscular function. frontiersin.org Native HwTx-IV is significantly more potent on hNaV1.7 than on hNaV1.6, with a reported selectivity ratio of approximately 23-fold. frontiersin.orgnih.gov The IC₅₀ value for wild-type HwTx-IV on hNaV1.6 is 226.6 nM. frontiersin.org
Studies involving synthetic analogues of HwTx-IV have demonstrated that it is possible to modulate this selectivity. frontiersin.org For instance, certain mutations can either increase or decrease the hNaV1.7/hNaV1.6 selectivity ratio, highlighting the potential for engineering toxins with more specific therapeutic profiles. frontiersin.orgnih.gov
Differential Binding to Neuronal Versus Muscle VGSC Subtypes (e.g., Nav1.7, Nav1.2, Nav1.3 versus Nav1.4, Nav1.5)
Detailed Mapping of Huwentoxin-IV Receptor Binding Site on VGSCs
The specific interaction between Huwentoxin-IV and VGSCs has been mapped to a well-defined region on the channel protein.
Huwentoxin-IV binds to the neurotoxin receptor site 4 on VGSCs. smartox-biotech.comnih.govnih.govrndsystems.com This site is located on the extracellular S3-S4 linker of the channel's domains. nih.govnih.govrndsystems.com This interaction is distinct from that of other toxins that may target different sites on the sodium channel.
The primary binding site for Huwentoxin-IV is within the voltage sensor domain of domain II (VSDII). smartox-biotech.comfrontiersin.orgplos.org This interaction is critical for the toxin's inhibitory effect on channel activation. smartox-biotech.comnih.gov Specifically, five residues in the S1-S2 and S3-S4 loops of VSDII have been identified as crucial for the binding of HwTx-IV. smartox-biotech.comnih.govnih.gov Mutations of key acidic residues, such as D816 and E818 in hNaV1.7, can dramatically decrease the toxin's affinity by as much as 300-fold. nih.govnih.gov Conversely, introducing these residues into the less sensitive muscle isoforms can greatly increase their sensitivity to the toxin. nih.govnih.gov
While VSDII is the primary target for inhibiting activation, research has also explored the interaction of HwTx-IV with the voltage sensor of domain IV (VSDIV), which is important for fast inactivation. nih.govnih.gov Interestingly, the molecular determinants for toxin binding appear to be conserved between VSDII and VSDIV, suggesting a common binding motif. nih.govnih.gov
Identification of Receptor Site 4 Interactions
Molecular Mechanism of Action: Gating Modification and Channel Inhibition
Huwentoxin-IV acts as a gating modifier, altering the normal function of the sodium channel. smartox-biotech.comfrontiersin.org Unlike pore blockers, HwTx-IV does not physically occlude the ion conduction pathway. Instead, it inhibits the channel by trapping the voltage sensor of domain II in its inward, closed configuration. smartox-biotech.comnih.govnih.govrndsystems.com This action prevents the conformational changes necessary for channel activation, thereby inhibiting the flow of sodium ions. smartox-biotech.com
Following the application of a high concentration of HwTx-IV, the inhibited channels can only be opened by extreme depolarizations. nih.govnih.gov The recovery from this inhibition is also voltage-dependent and can be induced by strong or prolonged depolarizations that promote the dissociation of the toxin from its binding site. nih.govnih.govplos.org This mechanism of trapping the voltage sensor in a closed state is a novel mode of sodium channel inhibition by tarantula toxins, distinguishing it from other toxins like scorpion β-toxins that trap the VSDII in an outward, activated state. nih.govnih.gov
Trapping of Voltage Sensor in Inward, Closed Configuration
Huwentoxin-IV exerts its inhibitory effect through a distinct mechanism involving the voltage sensor of the Nav channel. It binds to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of domain II (DII) of the channel. medchemexpress.comnih.gov This interaction traps the DII voltage sensor (DIIS4) in its inward, resting (closed) configuration. smartox-biotech.comnih.govlookbio.combioleaf.com This is in contrast to other toxins, such as scorpion β-toxins, which trap the voltage sensor in an outward, activated state. nih.gov By stabilizing the closed state, Huwentoxin-IV inhibits the activation of the sodium channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. smartox-biotech.comnih.gov
The interaction is highly dependent on specific amino acid residues in both the toxin and the channel. Key residues in the DII voltage sensor of hNav1.7 crucial for this interaction include Glu753 in the S1-S2 loop and Glu811, Leu814, Asp816, and Glu818 in the S3-S4 loop. frontiersin.orgnih.gov The mutation of certain residues, such as E818Q and D816N in hNav1.7, can dramatically decrease the toxin's affinity by as much as 300-fold. nih.gov Conversely, introducing these key acidic residues into the corresponding positions of muscle Nav subtypes, which are normally insensitive to the toxin, significantly increases their sensitivity to Huwentoxin-IV. nih.gov This highlights the critical role of the DII voltage sensor as the binding site and the "voltage sensor trapping" as the mechanism of action.
Modulation of Sodium Current Kinetics
Following the application of a high concentration (1 µM) of Huwentoxin-IV, sodium currents in hNav1.7 can only be elicited by extreme depolarizations (greater than +100 mV). smartox-biotech.comnih.gov This requirement for a strong depolarizing stimulus to evoke a current is consistent with the toxin trapping the voltage sensor in a closed state, which must be overcome by a substantial electrical force. Recovery from this block can be achieved through such extreme depolarizations or by moderate depolarizations sustained for several minutes, which can induce the dissociation of the toxin from the channel. nih.gov Studies have shown that subsaturating concentrations of the toxin have little to no effect on the steady-state inactivation of the remaining unblocked neuronal Nav channels. nih.gov
Role of Lipid Membrane Partitioning in Huwentoxin-IV-Channel Interactions
The interaction of Huwentoxin-IV with its target ion channels is not solely a direct protein-protein interaction but is also influenced by the surrounding lipid bilayer. frontiersin.orgnih.gov A "tripartite" or "three-way" interaction model has been proposed, involving the toxin, the ion channel, and the lipid membrane. frontiersin.orgnih.govuq.edu.au This model suggests that the toxin may first partition into the cell membrane to facilitate its access to the binding site on the ion channel. frontiersin.orgresearchgate.net
However, native Huwentoxin-IV exhibits a weak affinity for lipid bilayers, including both neutral and negatively charged artificial membranes. uq.edu.aunih.govresearchgate.net This is in contrast to other gating modifier toxins, like ProTx-II, which show a stronger interaction with the membrane. researchgate.net Despite its weak membrane affinity, Huwentoxin-IV is a potent inhibitor of Nav1.7.
Research has shown that engineering Huwentoxin-IV analogues with an increased ability to bind to lipid membranes can enhance their inhibitory potency at hNav1.7. nih.govresearchgate.net For instance, an analogue named gHwTx-IV, which was designed to have a reduced negative charge and an increased hydrophobic surface, displayed a higher affinity for lipid membranes and a corresponding increase in its activity at hNav1.7 compared to the wild-type toxin. uq.edu.aunih.govresearchgate.net This suggests a relationship between the in vitro potency of the toxin at Nav1.7 and its affinity for the lipid bilayer. nih.gov
Advanced Methodologies for Functional and Mechanistic Elucidation of Cy5 Huwentoxin Iv
Electrophysiological Characterization using Automated Patch Clamp Techniques
Automated patch clamp (APC) systems have revolutionized ion channel research by dramatically increasing the throughput of electrophysiological recordings compared to traditional manual patch clamp methods. researchgate.netscienceopen.com These systems are instrumental in the functional characterization of ion channel modulators like Cy5-Huwentoxin-IV.
High-Throughput Screening Assays for Functional Modulation
High-throughput screening (HTS) using automated patch clamp platforms enables the rapid evaluation of a large number of compounds or, in the case of this compound, the detailed characterization of its modulatory effects on various ion channels. nanion.denih.gov Dose-response curves can be efficiently generated by applying increasing concentrations of the toxin to cells expressing the target channel, allowing for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50). nanion.defrontiersin.org For instance, studies on analogues of another tarantula toxin, ProTx-II, have demonstrated the utility of APC in determining the IC50 values of fluorescently labeled versions, such as Cy5-ProTx-II. researchgate.net Similarly, APC has been used to assess the potency of numerous HwTx-IV analogues on human Nav1.7 and Nav1.6 channels, highlighting the power of this technique in structure-activity relationship studies. frontiersin.orgnih.gov
The ability to perform rapid and repeated measurements on multiple cells simultaneously ensures robust and statistically significant data, which is essential for accurately defining the functional modulation profile of this compound. metrionbiosciences.com
Current-Voltage Relationship Analysis in Expressing Cell Lines
The current-voltage (I-V) relationship is a fundamental electrophysiological property that describes how the ion current through a channel changes as a function of the membrane potential. Automated patch clamp systems are adept at performing the voltage-clamp experiments necessary to determine these relationships. nih.gov By applying a series of voltage steps to a cell expressing a specific sodium channel subtype and measuring the resulting current, researchers can construct an I-V curve both in the absence and presence of this compound. researchgate.netnih.gov
Analysis of the I-V curves reveals how the toxin affects the channel's conductance and gating properties at different membrane potentials. For the parent compound, HwTx-IV, such analyses have shown significant inhibition of currents through Nav1.7, Nav1.2, and Nav1.3 channels at various depolarizing potentials. nih.gov This type of analysis is critical for understanding whether the blocking effect of this compound is voltage-dependent and provides insights into the toxin's mechanism of action. nih.govnih.gov
| Cell Line | Expressed Channel | Toxin | Effect on I-V Relationship |
| HEK293 | Nav1.7 | Huwentoxin-IV | Significant inhibition of inward current |
| HEK293 | Nav1.2 | Huwentoxin-IV | Significant inhibition of inward current |
| HEK293 | Nav1.3 | Huwentoxin-IV | Significant inhibition of inward current |
| HEK293 | Nav1.4 | Huwentoxin-IV | Slight inhibition of inward current |
| HEK293 | Nav1.5 | Huwentoxin-IV | Slight inhibition of inward current |
This table is based on findings for the parent compound Huwentoxin-IV and is illustrative of the data that would be generated for this compound. nih.gov
Radioligand Binding Assays for Affinity and Dissociation Kinetics
Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand and its receptor. nih.gov These assays are used to determine the binding affinity (Kd) and the kinetics of association (kon) and dissociation (koff) of a radiolabeled ligand. perceptive.comnih.gov For this compound, while it is fluorescently labeled, the principles of these assays can be adapted using a radiolabeled version of HwTx-IV (e.g., 125I-HwTx-IV) to characterize its binding properties. nih.gov
In saturation binding experiments, increasing concentrations of the radiolabeled toxin are incubated with cells or membranes expressing the target sodium channel until equilibrium is reached. nih.govperceptive.com The amount of bound radioligand is then measured to determine the Kd, which represents the concentration of ligand at which half of the receptors are occupied, and the Bmax, the total number of binding sites. nih.gov
Competition binding assays are used to determine the affinity of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. perceptive.comnih.gov Kinetic experiments measure the rate at which the radioligand binds to and dissociates from the receptor, providing the kon and koff values, respectively. nih.govdynamic-biosensors.com These parameters are crucial for understanding the dynamics of the toxin-channel interaction. nih.gov
| Parameter | Description | Method |
| Kd (Equilibrium Dissociation Constant) | Concentration of ligand at which 50% of receptors are occupied at equilibrium. A measure of affinity. | Saturation Binding Assay |
| Bmax (Maximum Binding Capacity) | Total concentration of receptor binding sites in the sample. | Saturation Binding Assay |
| Ki (Inhibition Constant) | Concentration of a competing ligand that will bind to half the binding sites at equilibrium. | Competition Binding Assay |
| kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. | Kinetic Association Assay |
| koff (Dissociation Rate Constant) | The rate at which the ligand dissociates from the receptor. | Kinetic Dissociation Assay |
Advanced Fluorescence Spectroscopy and Imaging Techniques
The Cy5 fluorophore attached to Huwentoxin-IV allows for the use of a variety of advanced fluorescence-based techniques to study its interaction with sodium channels in a dynamic and spatially resolved manner. polimi.itnih.gov
Fluorescence Resonance Energy Transfer (FRET) Studies on Toxin-Channel Proximity
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. sb-peptide.com This technique can be used to measure the proximity between the Cy5-labeled toxin and a fluorescently tagged ion channel, providing direct evidence of their interaction and information about the distances involved. sb-peptide.com In a FRET experiment, the Cy5 on the toxin would act as the acceptor fluorophore, and a donor fluorophore (like GFP) would be genetically fused to the sodium channel. If the toxin binds to the channel and the two fluorophores are within a close enough proximity (typically 1-10 nm), excitation of the donor fluorophore will result in energy transfer to the acceptor, which then fluoresces. sb-peptide.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, allowing for precise measurements of molecular proximity. sb-peptide.com FRET-based assays have been used to study the binding of other peptide toxins to ion channels. nih.gov
Live Cell Imaging of this compound Distribution and Binding
Live cell imaging techniques, such as confocal microscopy, allow for the visualization of the spatial and temporal distribution of this compound in living cells. frontiersin.org By observing the fluorescence of Cy5, researchers can track the binding of the toxin to sodium channels on the cell surface. perceptive.comnih.gov This can reveal information about the localization of the toxin to specific cellular compartments and the kinetics of its binding in a more physiological context. Furthermore, these imaging studies can be used to observe the internalization of the toxin-channel complex, providing insights into receptor trafficking and turnover. The use of fluorescently tagged toxins like this compound enables a direct visualization of the toxin's journey to its target, offering a powerful complement to the functional data obtained from electrophysiology and binding assays. frontiersin.org
Super-Resolution Microscopy (e.g., STORM, dSTORM) for Channel Localization
Super-resolution microscopy techniques have overcome the diffraction limit of light, enabling the visualization of biological structures at the nanoscale. numberanalytics.com For ion channel research, these methods are invaluable for mapping the precise location and distribution of channels on the cell surface. Fluorescently labeled toxins, such as this compound, serve as high-affinity probes to localize their specific channel targets. nih.govfrontiersin.org
Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) are powerful super-resolution techniques that rely on the photoswitching of fluorescent probes to build a high-resolution image from the precise localization of individual molecules over time. numberanalytics.comthermofisher.com The Cy5 dye, conjugated to Huwentoxin-IV, is well-suited for these applications. In a typical dSTORM experiment, the Cy5 dye can be induced to photoswitch between a fluorescent "on" state and a dark "off" state. thermofisher.com By capturing thousands of frames where only a sparse, random subset of molecules is "on" at any given moment, the exact center of each molecule can be calculated with high precision. Compiling these localizations creates a detailed map of channel distribution far exceeding the resolution of conventional microscopy.
The application of this compound with STORM/dSTORM allows researchers to investigate the nanoscale organization of specific Nav channel subtypes, such as Nav1.7, in various cell types. This approach can reveal whether channels are clustered in specific microdomains, their density in different regions of a neuron, and their proximity to other cellular structures, providing critical information for understanding their physiological roles. nih.govfrontiersin.org
Ex Vivo Brain Tissue Section Imaging Applications
The high affinity and specificity of this compound make it a powerful tool for visualizing its target ion channels in complex biological preparations, such as ex vivo brain tissue sections. nih.govresearchgate.net This technique involves applying the fluorescently labeled toxin to thinly sliced brain tissue, allowing it to bind to its target channels. Subsequent imaging with fluorescence microscopy reveals the anatomical distribution and density of these channels within different brain regions.
The methodology leverages the properties of both the toxin and the dye. Huwentoxin-IV is known to target specific voltage-gated sodium channels, notably the Nav1.7 subtype, which is implicated in pain signaling. smartox-biotech.com The Cy5 dye is a near-infrared (NIR) fluorophore, which is advantageous for tissue imaging due to lower light scattering and reduced autofluorescence from biological tissues compared to visible-light fluorophores. semanticscholar.orgresearchgate.net
Studies using similar fluorescently labeled peptides have demonstrated the feasibility of this approach for imaging nerve structures. nih.govacs.org For instance, a fluorescently labeled version of Hs1a, a peptide derived from the same spider as Huwentoxin-IV, was used for ex vivo imaging of sciatic nerves. nih.gov Similarly, Cy5-labeled probes have been successfully used for ex vivo fluorescence imaging of brain sections to detect specific molecular targets. semanticscholar.org By applying this compound to brain slices, researchers can map the precise neuroanatomical localization of the channels it binds to, providing insights into the neural circuits where these channels function. This can be particularly useful for studying changes in channel expression associated with neurological disorders.
Photocrosslinking and Tandem Mass Spectrometry for Binding Interface Mapping
Determining the precise binding site of a toxin on its target channel is crucial for understanding its mechanism of action. Photoaffinity labeling, which combines photocrosslinking with mass spectrometry, is a powerful technique for identifying direct molecular interactions. nih.gov This approach has been successfully applied to map the binding interface between Huwentoxin-IV and the Nav1.7 channel. researchgate.netnih.gov
The methodology involves synthesizing analogues of Huwentoxin-IV that incorporate a photoreactive group, such as a diazirine, at specific amino acid positions. nih.gov This photoreactive group remains inert until it is activated by UV light, at which point it forms a covalent bond with nearby atoms. When the modified toxin is bound to its target channel, UV irradiation permanently crosslinks the two molecules together. biorxiv.orgnih.gov
Following crosslinking, the toxin-channel complex is isolated and digested into smaller peptide fragments. Tandem mass spectrometry (MS/MS) is then used to identify the specific peptide fragments that are covalently linked. nih.govgoogle.com This analysis reveals which residues on the channel are in close proximity to the photoreactive probe on the toxin, thereby mapping the binding interface.
A study utilizing this method designed a library of Huwentoxin-IV photoprobes and determined that the toxin interacts with the voltage-sensor domain II (VSDII) of a chimeric Nav channel. Specifically, the probes crosslinked to the extracellular S1-S2 loop and the S3 helix of VSDII, providing direct evidence of the toxin's binding site. nih.gov
Table 1: Summary of Photocrosslinking Findings for Huwentoxin-IV and Nav1.7 VSDII
| Method | Toxin Probe | Target Channel Domain | Identified Interaction Sites on Channel | Reference |
|---|---|---|---|---|
| Photoaffinity Labeling and Mass Spectrometry | Huwentoxin-IV analogues with diazirine photocrosslinkers | Voltage-Sensor Domain II (VSDII) of a chimeric Nav channel | Extracellular loop S1-S2 and helix S3 | nih.gov |
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Toxin-Channel Complex Structures
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large protein complexes in their near-native states. nih.govacs.orgoup.com This technique has been instrumental in visualizing the interaction between Huwentoxin-IV and the human Nav1.7 channel. nih.govnih.gov
Cryo-EM studies have provided detailed snapshots of the Huwentoxin-IV/Nav1.7 complex. In one landmark study, the structure of the human Nav1.7–β1–β2 complex bound to saxitoxin (B1146349) and Huwentoxin-IV was determined at a resolution of 3.2 Å. nih.gov This structure revealed that Huwentoxin-IV binds to a pocket on the extracellular side of the voltage-sensing domain II (VSDII), trapping it in an "up" or inactivated conformation. nih.gov
Another study used a chimeric channel and a toxin mutant to capture the complex in a resting state. nih.govpdbj.org The structure showed a key lysine (B10760008) residue of the toxin acting like a "stinger," penetrating a triad (B1167595) of acidic residues in the S3-S4 linker of the VSDII. This interaction provides a structural basis for the toxin's high-affinity trapping of the channel in its resting state. nih.gov These high-resolution structures provide an atomic-level framework for understanding how the toxin modifies channel gating and serve as a critical foundation for structure-based drug design. nih.gov
Table 2: Cryo-EM Structures of Huwentoxin-IV in Complex with Nav Channels
| PDB ID | Complex Description | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| 6J8H | Human Nav1.7-β1-β2 with Saxitoxin and Huwentoxin-IV | 3.2 Å | Huwentoxin-IV binds to the S3-S4 linker of VSDII, likely representing an inactivated state. | nih.gov |
| 7K48 | NavAb/Nav1.7 chimera with Huwentoxin-IV | Not specified | Reveals a high-affinity interaction trapping the VSDII in a resting state via a key lysine residue. | nih.govpdbj.org |
| 7W9P | Human Nav1.7(E406K) with β subunits, Huwentoxin-IV, and Saxitoxin | Not specified | Confirms that toxin binding to VSDII allosterically induces conformational changes in the channel pore. | rcsb.org |
Molecular Dynamics Simulations and Computational Docking Studies of Toxin-Channel Complexes
Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential complements to experimental techniques like cryo-EM and photocrosslinking. mdpi.comtanaffosjournal.irsamipubco.com These approaches provide dynamic insights into the stability of toxin-channel interactions and can be used to predict the functional impact of mutations. nih.govmdpi.comfrontiersin.org
Molecular docking is used to predict the preferred orientation of a ligand (the toxin) when it binds to its receptor (the ion channel) to form a stable complex. nih.govacs.org Early models of the Huwentoxin-IV/Nav1.7 interaction were built using docking guided by mutagenesis data. nih.govpdbj.org These models predicted that a hydrophobic patch on the toxin, featuring residues Trp-30 and Phe-6, docks into a groove on the VSDII of Nav1.7. nih.govsmartox-biotech.com
Molecular dynamics (MD) simulations take these static models and simulate the movements of atoms over time, providing a view of the complex's dynamic behavior and stability. mdpi.comresearchgate.net MD simulations of the Huwentoxin-IV/Nav1.7 complex, based on cryo-EM structures, have confirmed that the key interactions are highly stable. mdpi.com These simulations are also used to perform physics-based free-energy calculations, such as Free Energy Perturbation (FEP), to quantitatively predict how mutations in the toxin affect its binding affinity and potency for the channel. This approach has successfully recapitulated experimental results and can guide the rational design of more potent and selective toxin analogues. mdpi.com
Table 3: Computational Studies on the Huwentoxin-IV-Nav Channel Complex
| Computational Method | System Studied | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking & MD Simulations | Huwentoxin-IV and a homology model of Nav1.7 VSDII | Modeled the toxin-channel interaction, identifying a key hydrophobic patch (Trp-30, Phe-6) and Lys-32 as critical for binding. | nih.gov |
| MD Simulations & Free Energy Perturbation (FEP) | Cryo-EM structure of Huwentoxin-IV and Nav1.7 VSDII | Predicted the change in potency for toxin mutants with high accuracy and confirmed the stability of the toxin-channel complex. | mdpi.com |
| Molecular Docking | Synthetic analogues of Huwentoxin-IV and Nav1.7 structure | Investigated how mutations to non-essential residues could alter lipid-binding properties and potency. | frontiersin.org |
Structure Activity Relationship Sar Studies and Rational Peptide Engineering
Alanine-Scanning Mutagenesis and Targeted Residue Substitutions of Huwentoxin-IV
Alanine-scanning mutagenesis, a systematic approach where individual amino acid residues (excluding cysteine) are replaced by alanine, has been instrumental in elucidating the structural requirements for HwTx-IV's interaction with VGSCs. nih.govresearchgate.net This technique, coupled with targeted residue substitutions, has provided a detailed map of the toxin's pharmacophore.
Identification of Amino Acid Residues Critical for VGSC Binding and Potency
Systematic mutagenesis has revealed that mutations in loop 4 and the C-terminus of HwTx-IV generally lead to the most significant decreases in activity on both Nav1.7 and Nav1.2 channels. nih.gov Specifically, substitutions at positions 5, 6, 11, 14, 25, 27, 28, 30, 32, 33, and 35 have been shown to significantly reduce Nav1.7 potency. nih.gov A hydrophobic patch composed of Trp-30 and Phe-6, along with the basic residue Lys-32, is predicted to dock into a groove formed by the S1-S2 and S3-S4 loops of the Nav1.7 channel's domain II voltage sensor. nih.gov
Early studies using synthetic analogs identified that mutations of the polar residues Thr28, Arg29, and Gln34 in the C-terminus resulted in a 10- to 200-fold reduction in toxin binding affinity for TTX-sensitive sodium channels. nih.gov This highlights the critical role of these residues in the interaction. nih.govresearchgate.net Further comprehensive mutagenesis, involving 373 point mutants, confirmed that mutations at several positions, including those in the C-terminus, significantly decreased Nav1.7 potency. nih.gov
Table 1: Impact of Alanine-Scanning Mutagenesis on Huwentoxin-IV Activity at Nav1.7
| Residue Position | Effect on Nav1.7 Potency | Reference |
|---|---|---|
| Loop 1 | ||
| E1 | Tolerates substitutions, some increase potency | nih.govnih.gov |
| E4 | Tolerates substitutions, some increase potency | nih.govnih.gov |
| F6 | Essential; mutation to Alanine decreases potency | nih.govnih.gov |
| Loop 2 | ||
| P11 | Mutation to Alanine decreases potency | nih.gov |
| D14 | Mutation to Alanine decreases potency | nih.gov |
| K18 | Isoform-specific effects | nih.gov |
| Loop 4 | ||
| S25 | Mutation to Alanine decreases potency | nih.gov |
| R26 | Isoform-specific effects | nih.govuq.edu.au |
| K27 | Essential; mutation to Alanine decreases potency | nih.govnih.gov |
| R29 | Critical for binding | nih.gov |
| C-Terminus | ||
| W30 | Essential; part of hydrophobic patch | nih.govnih.gov |
| K32 | Essential; docks into VSD groove | nih.govnih.gov |
| Y33 | Mutation to Alanine decreases potency | nih.gov |
| Q34 | Critical for binding | nih.govresearchgate.net |
| I35 | Mutation to Alanine decreases potency | nih.gov |
This table summarizes findings on key residues identified through alanine-scanning and targeted mutagenesis studies. "Essential" indicates that mutation leads to a significant loss of activity.
Exploration of Residues Influencing Isoform Selectivity (e.g., Nav1.7 vs. Nav1.6)
A significant challenge in developing HwTx-IV for pain therapeutics is its activity on the Nav1.6 channel, which can lead to neuromuscular side effects. frontiersin.orgnih.gov Consequently, much research has focused on identifying residues that govern selectivity between Nav1.7 and Nav1.6. The native peptide is approximately 23-fold more potent on hNav1.7 than on hNav1.6. nih.govfrontiersin.org
Targeted substitutions have successfully modulated this selectivity ratio. For instance, the E4K mutation significantly enhances potency for hNav1.6, reducing the hNav1.7/hNav1.6 selectivity ratio to nearly 1. nih.govfrontiersin.orgnih.gov Conversely, combining the E4K mutation with a double substitution (R26A/Y33W) or replacing the C-terminal amidation with a carboxyl group increases the selectivity ratio to over 46, primarily by decreasing potency at hNav1.6. frontiersin.org Alanine-scanning has also pinpointed residues F6, K18, R26, and K27 as being involved in isoform-specific interactions. nih.gov An engineered analog, [R26A]gHwTx-IV, demonstrated an 11-fold selectivity for Nav1.7 over Nav1.6. uq.edu.au
Design and Synthesis of Huwentoxin-IV Analogues with Modulated Selectivity Profiles
Building on SAR data, researchers have designed and synthesized numerous HwTx-IV analogues with altered selectivity. nih.govfrontiersin.orgnih.gov The goal has been twofold: to create analogues with improved selectivity for Nav1.7 and to develop new analogues with enhanced potency for Nav1.6 for research purposes. frontiersin.org
Nineteen synthetic analogues were created to systematically investigate the hNav1.7/hNav1.6 selectivity. nih.govfrontiersin.org Combining mutations has yielded significant results. The double mutant HwTx-IV E1G/E4G displayed high potency for both hNav1.7 (IC50 of 2.0 nM) and hNav1.6 (IC50 of 3.7 nM). nih.gov Another combination, E4K/R26Q, also resulted in a decreased selectivity ratio but with increased potency for both subtypes. frontiersin.orgnih.gov In contrast, the triple mutant E4K/R26A/Y33W enhanced selectivity for Nav1.7. frontiersin.org These studies demonstrate that the selectivity profile of HwTx-IV can be finely tuned through rational design. frontiersin.orgnih.gov
Table 2: Selectivity Profiles of Key Huwentoxin-IV Analogues
| Analogue | Key Mutation(s) | hNav1.7 IC50 (nM) | hNav1.6 IC50 (nM) | hNav1.7/hNav1.6 Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| Wild-Type HwTx-IV | - | 9.9 | 226.6 | ~23 | frontiersin.org |
| HwTx-IV E4K | E4K | - | Significantly Improved Potency | ~1 | frontiersin.orgnih.gov |
| HwTx-IV E1G/E4G | E1G, E4G | 2.0 | 3.7 | ~1.85 | nih.gov |
| HwTx-IV E4K/R26Q | E4K, R26Q | Increased Potency | Increased Potency | Decreased | frontiersin.orgnih.gov |
| HwTx-IV E4K/R26A/Y33W | E4K, R26A, Y33W | - | - | >46 | frontiersin.org |
| HwTx-IV CterCOOH | C-terminal Carboxylation | ~178.2 (18-fold loss) | ~1133 (5-fold loss) | Increased | frontiersin.org |
| [R26A]gHwTx-IV | E1G, E4G, F6W, Y33W, R26A | - | - | 11 (vs Nav1.6) | uq.edu.au |
This interactive table presents the half-maximal inhibitory concentrations (IC50) and selectivity ratios for various HwTx-IV analogues compared to the wild-type toxin.
Engineering for Enhanced Membrane Binding Affinity and Pharmacophore Definition
The interaction between peptide toxins, the cell membrane, and the ion channel is a critical aspect of their mechanism. While HwTx-IV itself has a weak affinity for lipid membranes, engineering analogues with increased membrane-binding capacity has been shown to improve their inhibitory potency at Nav1.7. uq.edu.auresearchgate.netnih.govresearchgate.net
An analogue named gHwTx-IV, with mutations E1G, E4G, F6W, and Y33W, was designed to have a reduced negative charge and an increased hydrophobic surface profile. uq.edu.auresearchgate.netnih.gov This resulted in gHwTx-IV displaying significantly improved affinity for lipid bilayers and increased activity at hNav1.7 compared to the wild-type toxin. researchgate.netnih.govresearchgate.net This suggests that the lipid bilayer may act to concentrate the toxin near its binding site on the channel. uq.edu.au However, subsequent mutations to the positively charged residues in gHwTx-IV, such as in [R26A]gHwTx-IV, reduced this enhanced lipid affinity but still resulted in improved potency and selectivity, indicating a complex relationship between membrane binding and channel inhibition. uq.edu.au These studies contribute to a tripartite model of interaction between the toxin, the lipid membrane, and the ion channel. researchgate.netuq.edu.au
Impact of C-Terminal Modifications (e.g., Amidation, Carboxylation) on Activity
The C-terminus of HwTx-IV plays a crucial role in its activity. The native peptide is C-terminally amidated, and this modification is important for potency. nih.gov Replacing the C-terminal amide with a carboxyl group (HwTx-IV CterCOOH) results in a significant reduction in potency, with an 18-fold decrease on hNav1.7 and a 5-fold decrease on hNav1.6. frontiersin.orgnih.gov This loss of potency is likely due to the removal of the positive charge at the C-terminus. frontiersin.org
Recombinantly produced HwTx-IV, which typically has a C-terminal acid, is about 50-fold less potent on Nav1.7 than the native amidated form. nih.gov Interestingly, extending the recombinant peptide with a glycine (B1666218) residue (HwTx-IVG36(acid)) can partially restore potency, making it about three times more potent than HwTx-IV(acid). nih.gov This suggests that the amide bond of the additional glycine may mimic the native carboxamide, highlighting the flexibility around the C-terminal sequence and providing a potential strategy for developing potent recombinant analogues without the need for enzymatic amidation. nih.gov
Development of Other Fluorescently Tagged Analogs (e.g., ATTO488, Cy7.5)
To visualize and study the interaction of HwTx-IV with its target, fluorescently tagged versions have been developed. Cy5-Huwentoxin-IV is a commercially available version of the toxin tagged with the cyanine (B1664457) dye Cy5. smartox-biotech.com This fluorescent labeling allows for direct observation of the toxin binding to channels.
Other fluorescent dyes have also been utilized. An analogue of HwTx-IV was conjugated to the near-infrared dye Cy7.5 to create Hs1a-FL, a tool developed for in vivo nerve visualization during surgery, leveraging the toxin's specific binding to Nav1.7 on nerve surfaces. researchgate.net Similarly, other spider toxins have been successfully labeled with dyes like ATTO488 to create functional probes for studying ion channel interactions, demonstrating a viable strategy for creating new research tools from the HwTx-IV scaffold. researchgate.net These fluorescent analogues are invaluable for a range of applications, from high-throughput screening to in vivo imaging. researchgate.netnih.gov
Cy5 Huwentoxin Iv As a Molecular Probe in Neurobiological Research
Applications in Investigating Voltage-Gated Sodium Channel Structure-Function Relationships
Cy5-Huwentoxin-IV, and its parent molecule Huwentoxin-IV, have been instrumental in elucidating the intricate structure-function relationships of voltage-gated sodium channels. HwTx-IV is a highly selective inhibitor of tetrodotoxin-sensitive (TTX-S) NaV channels, demonstrating preferential blockade of neuronal subtypes over muscle isoforms. smartox-biotech.comnih.gov This selectivity is a key attribute that allows for the specific investigation of neuronal channels even in complex biological systems.
Research has demonstrated that HwTx-IV exerts its inhibitory effect by targeting the voltage sensor of domain II (VSD-II) of the NaV channel alpha-subunit. smartox-biotech.comnih.govnih.gov Specifically, it binds to neurotoxin receptor site 4, which is located on the extracellular S3-S4 linker of domain II. smartox-biotech.comnih.govnih.gov This binding traps the voltage sensor in its inward, closed configuration, thereby preventing channel activation and the subsequent influx of sodium ions that is necessary for action potential propagation. smartox-biotech.comnih.govnih.gov The fluorescent Cy5 tag on Huwentoxin-IV allows for the direct visualization of this binding event, providing a powerful tool to study the kinetics and localization of this interaction.
Site-directed mutagenesis studies have been pivotal in identifying the specific amino acid residues that are critical for the interaction between HwTx-IV and NaV channels. These studies have revealed that acidic residues in the S1-S2 and S3-S4 loops of VSD-II are particularly important for toxin binding. nih.gov For instance, mutations of specific glutamic acid residues in NaV1.7 have been shown to dramatically decrease the affinity of HwTx-IV. nih.gov Conversely, introducing these acidic residues into HwTx-IV-insensitive channels, such as the muscle subtype NaV1.4, can confer sensitivity to the toxin. nih.gov These findings, made possible by probes like HwTx-IV, have significantly advanced our understanding of the molecular determinants of toxin selectivity and the fundamental mechanisms of voltage sensing in NaV channels.
Table 1: Inhibitory Potency (IC50) of Huwentoxin-IV on Different Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Species |
| hNaV1.7 | 26 | Human |
| rNaV1.2 | 150 | Rat |
| rNaV1.3 | 338 | Rat |
| rNaV1.4 | >10,000 | Rat |
| hNaV1.5 | >10,000 | Human |
| Data sourced from multiple studies. smartox-biotech.comsmartox-biotech.com |
Utility in Mapping and Visualizing Ion Channel Distribution and Dynamics in Cellular Models
The conjugation of the Cy5 fluorophore to Huwentoxin-IV provides a powerful tool for the direct visualization of NaV channel distribution and dynamics in various cellular models. The high affinity and selectivity of HwTx-IV for specific NaV channel subtypes, particularly NaV1.7, allow for precise labeling and tracking of these channels on the surface of live or fixed cells. smartox-biotech.comsmartox-biotech.com This is a significant advantage over antibody-based methods, which are often less effective at detecting native ion channels in living cells due to issues with antigen conformation. smartox-biotech.com
Fluorescently labeled toxins like this compound can be employed in a variety of advanced microscopy techniques, including confocal and biphoton microscopy, to generate high-resolution images of ion channel localization. smartox-biotech.compnas.org These techniques enable researchers to map the precise distribution of NaV channels in different subcellular compartments, such as the cell body, axons, and dendrites of neurons. For example, studies using fluorescently labeled toxins have been able to visualize the clustering of ion channels at specific sites on the cell membrane. pnas.org
Furthermore, the use of this compound allows for the study of the dynamic properties of ion channels in living cells. Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be used to investigate the lateral mobility of the channels within the plasma membrane, providing insights into how channel distribution is regulated and how it changes in response to various stimuli. While specific studies detailing the use of this compound for dynamic imaging are still emerging, the principles established with other fluorescently-tagged toxins suggest its significant potential in this area. pnas.org The ability to visualize and quantify the distribution and dynamics of specific NaV channel subtypes is crucial for understanding their physiological roles and their involvement in pathological conditions.
Development as a Research Tool for High-Throughput Screening of Channel Modulators
The development of robust and efficient high-throughput screening (HTS) assays is essential for the discovery of novel ion channel modulators with therapeutic potential. Fluorescence-based assays have become a cornerstone of HTS campaigns due to their sensitivity, speed, and amenability to automation. mdpi.comnih.govplos.org this compound holds promise as a valuable tool in the development of such assays for the discovery of new NaV channel modulators.
One potential application of this compound in HTS is in competitive binding assays. In this format, a library of small molecules or other potential modulators is screened for their ability to displace the binding of this compound to its target NaV channel. nih.gov A reduction in the fluorescent signal associated with the channel would indicate that a compound is competing for the same binding site or an allosterically coupled site. This approach allows for the rapid identification of "hits" from large chemical libraries that can then be further characterized using more traditional electrophysiological methods.
Fluorescence-based assays can also be designed to measure changes in membrane potential or ion flux, which are direct consequences of ion channel activity. mdpi.comnih.govplos.org While this compound itself is an inhibitor, it can be used as a reference compound or a pharmacological tool to validate these assays. For instance, in an assay designed to find NaV channel activators, this compound could be used to confirm that the observed signals are indeed mediated by the target channel. Automated patch-clamp systems, which allow for the rapid electrophysiological characterization of hundreds of compounds, are often used in conjunction with HTS to validate hits. nih.govresearchgate.net The combination of fluorescence-based HTS with automated electrophysiology, utilizing well-characterized probes like this compound, provides a powerful platform for modern drug discovery targeting ion channels.
Exploration in in vivo Animal Models for Mechanistic Insights into Nociception and Neuromuscular Function
The investigation of ion channel function in the complex environment of a living organism is crucial for understanding their physiological and pathophysiological roles. While the direct in vivo imaging applications of this compound are still an emerging area of research, studies using the unlabeled Huwentoxin-IV have provided significant mechanistic insights into nociception and neuromuscular function, highlighting the potential of its fluorescent counterpart.
Huwentoxin-IV has been shown to have potent analgesic effects in animal models of pain. nih.gov This is attributed to its strong inhibition of NaV1.7, a channel that is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling. smartox-biotech.com However, a significant drawback of HwTx-IV for therapeutic development is its off-target effect on the NaV1.6 channel, which is located at the presynaptic terminal of the neuromuscular junction and can lead to neuromuscular impairment. nih.govnih.gov The development of HwTx-IV analogues with improved selectivity for NaV1.7 over NaV1.6 is an active area of research. nih.gov The ability to visualize the distribution of this compound in vivo could provide valuable information on its biodistribution and target engagement in both the peripheral nervous system and at the neuromuscular junction.
Advanced in vivo imaging techniques, such as two-photon microscopy, are increasingly being used to study neuronal activity in living animals. nih.govnih.govbiorxiv.orgbiorxiv.org These techniques often rely on genetically encoded calcium indicators, but there is a growing interest in using fluorescently labeled probes to visualize specific molecular targets. pnas.org In principle, this compound could be used to label and track NaV1.7-expressing neurons in the dorsal root ganglia (DRG) of living animals, providing a means to study how the distribution and density of these channels change in models of chronic pain. nih.govnih.gove-neurospine.org Such studies would offer unprecedented insights into the molecular mechanisms underlying nociception and could aid in the development of more targeted pain therapies.
Comparative Studies with Other Fluorescently Tagged Peptide Toxins
The field of ion channel research has benefited from the development of a variety of fluorescently tagged peptide toxins, each with its own unique pharmacological profile. Comparative studies of these probes are essential for selecting the most appropriate tool for a given research question. One of the most well-studied fluorescently tagged toxins for NaV channels is Cy5-ProTx-II. ProTx-II, like Huwentoxin-IV, is a spider venom peptide that potently inhibits NaV1.7. smartox-biotech.comnih.govnih.govsmartox-biotech.comresearchgate.net
Direct comparative studies of the unlabeled versions of Huwentoxin-IV and ProTx-II have revealed significant differences in their mechanisms of action. nih.govnih.gov While both toxins bind to the voltage sensor of domain II, they interact with different key residues and have distinct effects on channel gating. nih.govnih.gov For example, ProTx-II has been shown to also interact with the voltage sensor of domain IV to affect fast inactivation, a property not observed with Huwentoxin-IV. nih.gov These differences in their interaction with the channel can be exploited to probe different aspects of channel function.
The choice between using this compound and Cy5-ProTx-II would therefore depend on the specific goals of the experiment. For instance, if the aim is to specifically study the role of the domain II voltage sensor in channel activation, this compound might be the more appropriate tool due to its more focused mechanism of action. nih.gov On the other hand, if the goal is to achieve the highest possible affinity for NaV1.7, ProTx-II and its fluorescent derivatives may be preferred, as ProTx-II generally exhibits a higher affinity for NaV1.7 than Huwentoxin-IV. nih.gov The availability of a palette of fluorescently tagged toxins with different selectivities and mechanisms of action provides researchers with a versatile toolkit for dissecting the complex biology of voltage-gated sodium channels. pnas.org
Table 2: Comparison of Huwentoxin-IV and ProTx-II
| Feature | Huwentoxin-IV | ProTx-II |
| Primary Target | NaV1.7 | NaV1.7 |
| Binding Site | VSD-II (Site 4) | VSD-II and VSD-IV |
| Effect on Activation | Inhibits | Inhibits |
| Effect on Inactivation | No significant effect | Impedes fast inactivation |
| Relative Affinity for hNaV1.7 | Lower | Higher |
| Data compiled from comparative studies. nih.govnih.gov |
Future Directions and Emerging Research Avenues for Cy5 Huwentoxin Iv
Integration with Advanced Optical Imaging Modalities
The conjugation of Huwentoxin-IV with the Cy5 fluorophore opens up a plethora of opportunities for its application in cutting-edge optical imaging techniques. These methods can provide unprecedented spatial and temporal resolution of the toxin's interaction with its target ion channels in cellular and tissue contexts.
One of the most promising avenues is the use of Cy5-Huwentoxin-IV in super-resolution microscopy (SRM) . Techniques such as stochastic optical reconstruction microscopy (STORM) and stimulated emission depletion (STED) microscopy bypass the diffraction limit of light, enabling the visualization of subcellular structures with near-molecular precision. frontiersin.orgmdpi.comarxiv.org The inherent photophysical properties of Cy5, including its ability to photoswitch, make it a suitable candidate for localization-based SRM methods like STORM. mdpi.com This would allow researchers to pinpoint the precise location of individual NaV1.7 channels on neuronal membranes and observe their clustering and dynamics in response to various stimuli. The application of this compound in SRM could provide critical insights into the molecular organization of pain-sensing neurons.
Another exciting frontier is the application of this compound in light-sheet fluorescence microscopy (LSFM) . LSFM is ideal for imaging large, cleared biological samples, such as whole organs or organoids, with high speed and minimal phototoxicity. nih.govemjreviews.commiltenyibiotec.commpi-cbg.de By using this compound in conjunction with tissue clearing techniques, researchers could generate detailed 3D maps of NaV1.7 channel distribution throughout the peripheral and central nervous systems. This could reveal previously unappreciated patterns of channel expression and provide a more holistic understanding of pain pathways.
Furthermore, Förster Resonance Energy Transfer (FRET) imaging utilizing this compound can be employed to study the conformational changes of NaV channels upon toxin binding. nih.govgoogle.com By pairing Cy5 with another suitable fluorophore attached to a different part of the channel or a regulatory protein, FRET can measure the proximity and interaction between these components, offering a dynamic view of the channel's gating mechanism.
| Imaging Modality | Potential Application with this compound | Expected Insights |
| Super-Resolution Microscopy (SRM) | Nanoscale localization of NaV1.7 channels on neuronal membranes. | Understanding of channel clustering, trafficking, and co-localization with other signaling molecules. |
| Light-Sheet Fluorescence Microscopy (LSFM) | 3D mapping of NaV1.7 distribution in cleared tissues and organoids. | Comprehensive view of channel expression in complex biological systems. |
| Förster Resonance Energy Transfer (FRET) | Probing conformational changes of NaV channels upon toxin binding. | Dynamic information on the mechanism of channel inhibition. |
Development of Next-Generation Molecular Probes for Ion Channel Systems
The development of this compound serves as a blueprint for creating a new generation of sophisticated molecular probes for studying ion channel systems. The inherent properties of venom-derived peptides, such as their high stability, potency, and selectivity, make them ideal scaffolds for designing novel research tools. frontiersin.orgnih.govuq.edu.au
Building on the foundation of HwTx-IV, researchers can explore the synthesis of new analogs with altered selectivity profiles. For instance, while HwTx-IV preferentially inhibits NaV1.7, it also shows activity against other NaV subtypes like NaV1.2 and NaV1.3. smartox-biotech.commedchemexpress.commedchemexpress.com Structure-activity relationship (SAR) studies, guided by the insights gained from HwTx-IV, can lead to the design of mutants with even greater selectivity for NaV1.7 or, conversely, with novel selectivity for other ion channel subtypes. nih.govfrontiersin.org These highly selective probes are crucial for dissecting the specific roles of different ion channels in complex physiological processes.
Furthermore, the concept of fluorescently labeling venom peptides can be expanded to include other toxins and fluorophores. The choice of fluorophore can be tailored to the specific imaging modality and experimental question. For example, using fluorophores with different spectral properties would enable multicolor imaging experiments to simultaneously visualize multiple ion channel subtypes or to study their interactions.
The creation of "smart" probes that change their fluorescent properties upon binding to their target is another exciting avenue. These probes could provide a direct readout of target engagement and could be used to screen for new drugs that modulate ion channel activity.
Advanced Computational Modeling and Artificial Intelligence Applications in Toxin Design
The fields of computational modeling and artificial intelligence (AI) are poised to revolutionize the design and optimization of venom-derived peptides like Huwentoxin-IV. frontiersin.org In silico methods can significantly accelerate the process of developing new and improved molecular probes. osdd.netnih.govmdpi.comnih.gov
Computational docking and molecular dynamics simulations can provide detailed insights into the binding interface between HwTx-IV and the NaV1.7 channel. nih.gov These models can predict how specific mutations in the peptide will affect its binding affinity and selectivity, thereby guiding the rational design of new analogs. This approach can reduce the need for extensive and time-consuming experimental screening.
These computational tools can also be used to predict the physicochemical properties of peptide analogs, such as their stability and solubility, which are critical for their development as research tools or therapeutic agents. frontiersin.org
| Computational Approach | Application in HwTx-IV Research | Potential Outcome |
| Molecular Docking & Dynamics | Simulating the interaction of HwTx-IV with NaV channels. | Predicting key residues for binding and guiding rational design of analogs. |
| Machine Learning & AI | Predicting the activity and toxicity of novel peptide sequences. | Accelerating the discovery of new venom-derived probes and therapeutics. |
| In Silico Property Prediction | Calculating stability, solubility, and other physicochemical properties. | Optimizing peptide candidates for experimental validation and future applications. |
Elucidating Broader Physiological Roles of VGSC Modulation in Complex Biological Systems
The ability to selectively modulate voltage-gated sodium channels with tools like this compound opens the door to a deeper understanding of their physiological roles beyond acute pain transmission. physiology.org VGSCs are involved in a wide range of biological processes, and their dysregulation has been implicated in various pathological conditions. frontiersin.orgpatsnap.comguidetopharmacology.org
Genetic studies have unequivocally linked mutations in the SCN9A gene, which encodes the NaV1.7 channel, to human pain disorders. nih.govmedrxiv.orgjneurosci.orgfrontiersin.org Gain-of-function mutations cause conditions of extreme pain, while loss-of-function mutations lead to a congenital insensitivity to pain. nih.govmedrxiv.orgnih.gov By using this compound to visualize and inhibit NaV1.7 channels in different neuronal populations, researchers can investigate how this channel contributes to different types of pain, including inflammatory and neuropathic pain. frontiersin.org
Furthermore, there is growing evidence that VGSCs play a role in other neurological and non-neurological conditions. For instance, VGSCs are expressed in immune cells and may be involved in regulating inflammatory responses. They have also been implicated in cancer cell migration and metastasis. patsnap.com The use of this compound and other selective probes could help to elucidate the specific roles of NaV1.7 and other VGSC subtypes in these complex biological systems.
The modulation of VGSCs in the central nervous system also presents a rich area for investigation. While NaV1.7 is predominantly expressed in the peripheral nervous system, other VGSC subtypes that are sensitive to HwTx-IV are found in the brain. nih.gov Studying the effects of HwTx-IV on central neurons could provide insights into the role of these channels in conditions such as epilepsy and neurodegenerative diseases. mdpi.com
Synergistic Research with Other Venom-Derived Peptides
The vast and diverse world of animal venoms offers a treasure trove of bioactive peptides that can be used in synergistic research with Huwentoxin-IV. nih.govuq.edu.aufrontiersin.org Many venomous creatures produce a cocktail of toxins that target different ion channels and receptors, often with synergistic effects.
By combining this compound with other venom-derived peptides that target different components of the pain signaling pathway, researchers can investigate the complex interplay between various ion channels and receptors. For example, combining a NaV1.7 inhibitor like HwTx-IV with a blocker of a specific potassium or calcium channel could reveal novel mechanisms of neuronal excitability and pain modulation.
Some spider venoms contain peptides that act as "gating modifiers," altering the voltage-dependence of ion channel activation or inactivation. frontiersin.org Studying the combined effects of HwTx-IV, a pore blocker, and these gating modifiers could provide a more complete picture of how NaV channels are regulated.
Furthermore, exploring the synergistic effects of HwTx-IV with peptides from other venomous animals, such as cone snails, could lead to the discovery of novel therapeutic strategies. For instance, combining a highly selective NaV channel blocker with a peptide that targets a specific G protein-coupled receptor involved in pain could result in a more potent and effective analgesic with fewer side effects.
Q & A
Basic Research Questions
Q. How should researchers design in vitro experiments to investigate the ion channel targeting specificity of Cy5-Huwentoxin-IV?
- Methodological Answer : Experimental design should include dose-response assays using patch-clamp electrophysiology to measure inhibition kinetics across varying concentrations. Validate specificity by testing against structurally related ion channels (e.g., Nav1.7 vs. Nav1.4) and include negative controls (e.g., scrambled peptide sequences). Ensure reproducibility by triplicate trials and statistical analysis (e.g., ANOVA with post-hoc tests) .
- Data Requirements : Include raw current traces, normalized inhibition curves, and IC50 values with confidence intervals. Use standardized buffer conditions (pH, temperature) to minimize variability .
Q. What are the critical considerations for ensuring accurate data collection in fluorescence-based binding assays for this compound?
- Methodological Answer : Optimize fluorescence quenching controls to distinguish specific binding from non-specific interactions. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify dissociation constants (Kd). Account for photobleaching by limiting laser exposure and calibrating instrumentation with reference fluorophores .
- Validation : Cross-validate with radioligand displacement assays to confirm binding affinity trends .
Q. How can researchers optimize purification protocols for this compound to ensure homogeneity and functional integrity?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient for peptide purification. Verify purity (>95%) via MALDI-TOF mass spectrometry. Assess functional integrity using circular dichroism (CD) spectroscopy to confirm secondary structure preservation (e.g., β-sheet content) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported binding affinities of this compound across different experimental systems?
- Methodological Answer : Analyze methodological disparities (e.g., buffer ionic strength, temperature, or labeling efficiency) that may alter binding kinetics. Perform meta-analysis of published Kd values using standardized normalization (e.g., Z-score transformation) to identify outliers. Replicate conflicting studies under identical conditions to isolate variables .
- Case Example : If SPR assays report lower affinity than MST, compare immobilization strategies (e.g., covalent vs. non-covalent attachment) that may sterically hinder binding .
Q. What are the best practices for integrating structural-functional analysis of this compound using NMR and cryo-EM data?
- Methodological Answer : Combine solution-state NMR (for dynamic regions) with cryo-EM (for static conformations) to resolve full-length peptide structures. Use molecular dynamics simulations to model conformational changes upon ion channel interaction. Validate docking predictions via alanine-scanning mutagenesis and functional assays .
- Data Synthesis : Overlay NMR chemical shifts with cryo-EM density maps using software like ChimeraX to identify critical binding residues .
Q. How can researchers validate the in vivo efficacy of this compound in pain modulation studies while addressing interspecies variability?
- Methodological Answer : Use transgenic rodent models expressing humanized ion channels (e.g., hNav1.7) to improve translational relevance. Employ blinded, randomized dosing protocols with behavioral assays (e.g., formalin test). Quantify peptide stability via LC-MS/MS plasma analysis to correlate pharmacokinetics with efficacy .
Methodological & Analytical Questions
Q. What statistical frameworks are most appropriate for analyzing dose-dependent effects of this compound in high-throughput screens?
- Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. Use false discovery rate (FDR) correction for multiplexed assays. For multi-center studies, implement mixed-effects models to account for batch variability .
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound mutagenesis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
